molecular formula C17H18N4 B5754815 N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine

N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine

Cat. No. B5754815
M. Wt: 278.35 g/mol
InChI Key: TZYUOZOYQMDGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.

Mechanism of Action

N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and preventing downstream signaling. This ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting EGFR signaling, it can also affect other signaling pathways, including the MAPK and PI3K pathways. N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this pathway. Additionally, N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective in all cancer types, as some tumors may be resistant to EGFR inhibition.

Future Directions

There are many potential future directions for research involving N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine. One area of focus could be on developing combination therapies that include N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine to enhance its effectiveness in treating cancer. Additionally, further studies could investigate the potential use of N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine in other diseases or conditions beyond cancer. Finally, research could also focus on developing new and more potent inhibitors of the EGFR pathway based on the structure of N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine.

Synthesis Methods

N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chloroethylamine hydrochloride, followed by a condensation reaction with 2-aminobenzamide. The resulting product is then treated with diethylamine to yield N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine.

Scientific Research Applications

N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been used in numerous scientific studies to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been used in animal studies to evaluate its potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

N,N-diethyl-2-pyridin-3-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-3-21(4-2)17-14-9-5-6-10-15(14)19-16(20-17)13-8-7-11-18-12-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYUOZOYQMDGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(pyridin-3-yl)quinazolin-4-amine

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